2-Amino-4-(2-chlorophenyl)-5,6-dimethylpyridine-3-carbonitrile
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Overview
Description
2-Amino-4-(2-chlorophenyl)-5,6-dimethylpyridine-3-carbonitrile is a chemical compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of an amino group, a chlorophenyl group, and two methyl groups attached to the nicotinonitrile core
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-aminothiazole derivatives, have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
It’s known that the compound can undergo aminomethylation, a reaction that proceeds with the participation of solvent molecules .
Biochemical Pathways
Similar compounds have been found to interact with various biochemical pathways involved in cancer progression .
Pharmacokinetics
In silico studies on similar compounds suggest that they may have acceptable pharmacokinetic/drug-like properties .
Result of Action
Similar compounds have been found to exhibit anticancer, antibacterial, and other pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(2-chlorophenyl)-5,6-dimethylpyridine-3-carbonitrile typically involves a multi-step process. One common method involves the sequential reaction of 2-chlorobenzaldehyde, cyanothioacetamide, and malononitrile dimer in the presence of an excess of N-methylmorpholine. This reaction proceeds at room temperature and results in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(2-chlorophenyl)-5,6-dimethylpyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amino and chlorophenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in a variety of substituted nicotinonitrile compounds.
Scientific Research Applications
2-Amino-4-(2-chlorophenyl)-5,6-dimethylpyridine-3-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical products.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nicotinonitrile derivatives such as 2-Amino-4-(2-chlorophenyl)-6-(dicyanomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile .
Uniqueness
2-Amino-4-(2-chlorophenyl)-5,6-dimethylpyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-amino-4-(2-chlorophenyl)-5,6-dimethylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3/c1-8-9(2)18-14(17)11(7-16)13(8)10-5-3-4-6-12(10)15/h3-6H,1-2H3,(H2,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INILPAGOLCXMPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=C1C2=CC=CC=C2Cl)C#N)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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